

Unraveling the Reaction Pathways of α -Angelica Lactone: A Comparative DFT Study

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

Cat. No.: B190580

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For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile chemical building blocks is paramount. α -Angelica lactone (AAL), a biomass-derived platform molecule, has garnered significant attention for its potential in the synthesis of value-added chemicals and pharmaceuticals. This guide provides a comparative analysis of its reaction pathways based on Density Functional Theory (DFT) studies, offering insights into the thermodynamics and kinetics that govern its reactivity.

This analysis centers on the computationally elucidated reaction pathways of α -Angelica lactone, providing a quantitative comparison of different mechanistic routes. The data presented herein is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies involving this promising biorenewable platform chemical.

Oxidation Pathways Initiated by Ground-State Atomic Oxygen ($O(^3P)$)

A key reaction of α -Angelica lactone is its oxidation, which has been studied both experimentally and computationally. DFT calculations have been instrumental in mapping the potential energy surface for the reaction of AAL with ground-state atomic oxygen, revealing the most favorable pathways and identifying the primary products.

The primary interaction between AAL and $O(^3P)$ is the addition of the oxygen atom to the unsaturated carbon-carbon double bond. This initial step is significantly more favorable than hydrogen abstraction from the lactone ring, which is kinetically hindered by a high energy

barrier.^[1] The addition of O(³P) leads to the formation of triplet diradical intermediates, which can then undergo intersystem crossing to form a singlet epoxide intermediate. This epoxide is a central species from which several product channels emerge.

Computational Methodology

The reaction pathways for the oxidation of α -Angelica lactone by O(³P) were computed using the CBS-QB3 composite method.^[1] This high-accuracy computational model is known for providing reliable thermochemical data. The reaction enthalpies (ΔrH) were calculated at 0 K.

Quantitative Comparison of Reaction Pathways

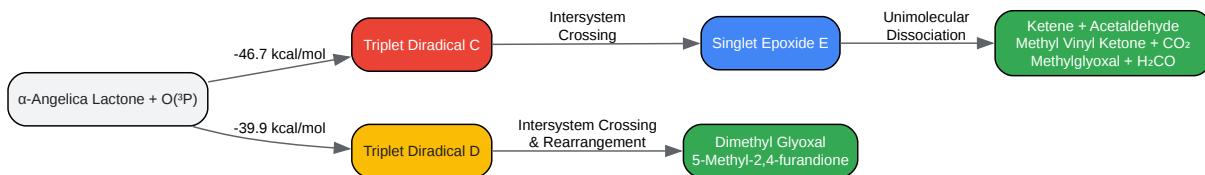
The following table summarizes the calculated reaction enthalpies for the key steps in the O(³P)-initiated oxidation of α -Angelica lactone.

| Reaction Step | Products | Reaction Enthalpy (ΔrH at 0 K) in kcal/mol |
|---|---------------------------------------|---|
| O(³ P) addition to the most substituted carbon of the C=C bond | Triplet Diradical C | -46.7 |
| O(³ P) addition to the least substituted carbon of the C=C bond | Triplet Diradical D | -39.9 |
| Intersystem crossing from Triplet Diradical C | Singlet Epoxide E | Not specified in source |
| Unimolecular dissociation of Singlet Epoxide E | Ketene + Acetaldehyde | -78.3 |
| Unimolecular dissociation of Singlet Epoxide E | Methyl Vinyl Ketone + CO ₂ | -84.3 |
| Unimolecular dissociation of Singlet Epoxide E | Methylglyoxal + H ₂ CO | -4.3 |
| Intersystem crossing and rearrangement from Triplet Diradical D | Dimethyl Glyoxal | Not specified in source |
| Intersystem crossing and rearrangement from Triplet Diradical D | 5-Methyl-2,4-furandione | Not specified in source |

Data sourced from a 2021 study on the synchrotron photoionization oxidation of **Alpha-Angelica Lactone**.[\[1\]](#)

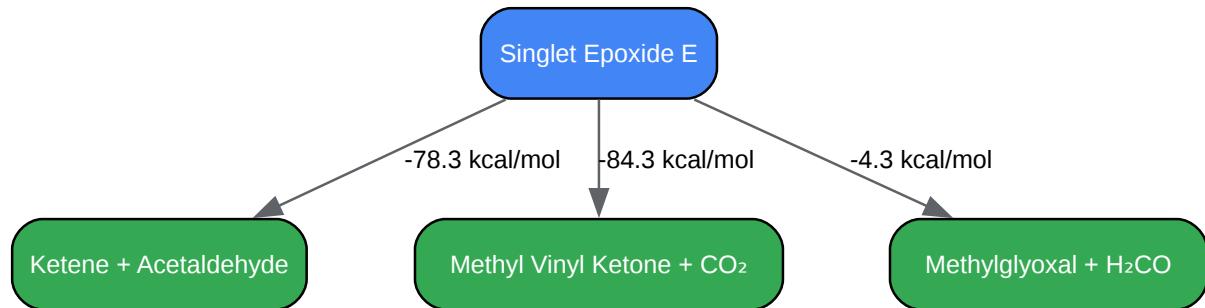
Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

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Caption: O(3P) addition pathways to α -Angelica lactone.

The diagram above illustrates the initial addition of atomic oxygen to the double bond of α -Angelica lactone, forming two possible triplet diradical intermediates. The more substituted carbon addition is energetically more favorable.

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Caption: Unimolecular dissociation pathways of the epoxide intermediate.

This diagram shows the decomposition of the central singlet epoxide intermediate into various experimentally observed products. The formation of methyl vinyl ketone and carbon dioxide is the most thermodynamically favorable pathway.

Experimental Corroboration

The computationally predicted products from these pathways have been experimentally verified.^[1] Studies using synchrotron radiation coupled with multiplexed photoionization mass spectrometry have identified ketene, acetaldehyde, methyl vinyl ketone, methylglyoxal,

dimethyl glyoxal, and 5-methyl-2,4-furandione as major reaction products in the oxidation of AAL initiated by O(³P).^[1] Ketene was observed to be the most abundant product across a range of temperatures (298, 550, and 700 K).^[1]

Other Reaction Manifolds

While the oxidation pathway with atomic oxygen has been detailed, α -Angelica lactone is known to participate in a variety of other transformations. These include enzymatic kinetic resolutions, ring-opening polymerizations, and stereoselective additions.^{[2][3][4]} DFT calculations have been employed to explain the polymerizability of AAL and to investigate the mechanisms of asymmetric Michael addition reactions.^{[2][3]} However, detailed comparative data for these pathways from a single, consistent computational study are not readily available in the literature, highlighting an area for future research.

Conclusion

DFT studies provide invaluable insights into the complex reaction landscape of α -Angelica lactone. The detailed analysis of the O(³P)-initiated oxidation pathway demonstrates the power of computational chemistry to predict reaction outcomes and elucidate mechanisms at a molecular level. The energetically most favorable pathway involves the addition of atomic oxygen to the most substituted carbon of the double bond, leading to a variety of products through a central epoxide intermediate. This computationally-derived information, supported by experimental evidence, is crucial for the strategic utilization of α -Angelica lactone in the development of new chemical entities and materials. Further comparative DFT studies on other reaction types would provide a more complete picture of the rich chemistry of this versatile platform molecule.

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